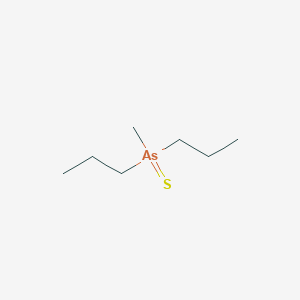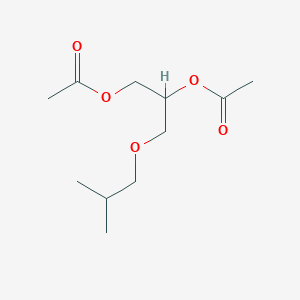
1,2-Propanediol, 3-isobutoxy-, diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Propanediol, 3-isobutoxy-, diacetate is an organic compound with the molecular formula C11H20O5. It is a derivative of propanediol, where the hydroxyl groups are replaced by acetate groups, and an isobutoxy group is attached to the third carbon atom. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 1,2-Propanediol, 3-isobutoxy-, diacetate typically involves the esterification of 1,2-propanediol with acetic anhydride in the presence of a catalyst. The reaction conditions often include a temperature range of 60-80°C and a reaction time of several hours. Industrial production methods may involve continuous flow reactors to optimize yield and efficiency .
Chemical Reactions Analysis
1,2-Propanediol, 3-isobutoxy-, diacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it back to the original diol.
Substitution: The acetate groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Scientific Research Applications
1,2-Propanediol, 3-isobutoxy-, diacetate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a solvent for various chemical reactions.
Biology: This compound is utilized in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and coatings.
Mechanism of Action
The mechanism of action of 1,2-Propanediol, 3-isobutoxy-, diacetate involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for enzymes, leading to the formation of various metabolites. The acetate groups can be hydrolyzed by esterases, releasing acetic acid and the corresponding diol .
Comparison with Similar Compounds
1,2-Propanediol, 3-isobutoxy-, diacetate can be compared with other similar compounds such as:
1,2-Propanediol, diacetate: Lacks the isobutoxy group, making it less hydrophobic.
1,3-Propanediol, diacetate: Has a different arrangement of acetate groups, affecting its reactivity and applications.
1,2,3-Propanetriol, triacetate: Contains an additional acetate group, increasing its molecular weight and altering its properties.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various scientific and industrial applications.
Properties
CAS No. |
63744-50-3 |
|---|---|
Molecular Formula |
C11H20O5 |
Molecular Weight |
232.27 g/mol |
IUPAC Name |
[2-acetyloxy-3-(2-methylpropoxy)propyl] acetate |
InChI |
InChI=1S/C11H20O5/c1-8(2)5-14-6-11(16-10(4)13)7-15-9(3)12/h8,11H,5-7H2,1-4H3 |
InChI Key |
VWESURLUVCVBAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COCC(COC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


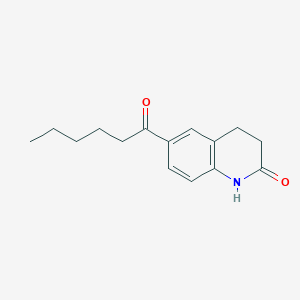

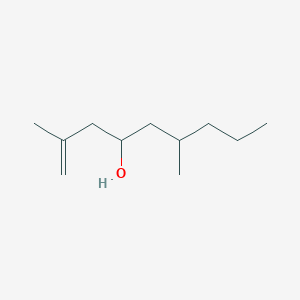

![1-(3-{2-[Ethyl(2-hydroxyethyl)amino]ethoxy}propyl)pyrrolidine-2,5-dione](/img/structure/B14491028.png)
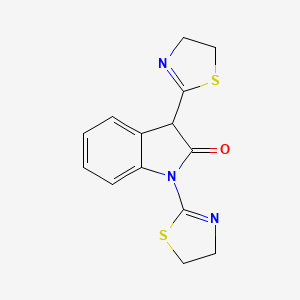
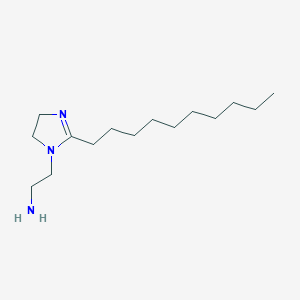
![3-[(Methylamino)methylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B14491045.png)
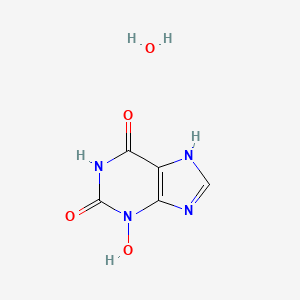
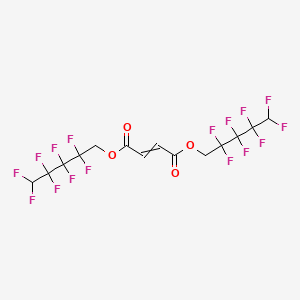
![5-(4-Chlorophenyl)-5H-[1]benzopyrano[2,3-b]pyridin-5-ol](/img/structure/B14491062.png)
